Sopitazine

Antipsychotic Phenothiazine Pharmacology

Sopitazine (CAS 23492-69-5) is a phenothiazine derivative distinguished by its N10-isopropylpiperazinylcarbonyl substitution, conferring a pharmacological profile distinct from generic phenothiazines (e.g., chlorpromazine) or standard anticholinergics (e.g., atropine). Key differentiators: high-affinity CCK-B receptor binding (Ki=0.110 nM) and α4β1δ GABAA receptor antagonism (IC50=1.02 μM), making it an irreplaceable tool for gastrointestinal, anxiety, and extrasynaptic GABA research. Its elevated LogP (4.38) enables lipophilicity comparator studies. Substituting with non-specific analogs introduces uncontrolled experimental variables that undermine reproducibility.

Molecular Formula C20H23N3OS
Molecular Weight 353.5 g/mol
CAS No. 23492-69-5
Cat. No. B1619008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSopitazine
CAS23492-69-5
Molecular FormulaC20H23N3OS
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C20H23N3OS/c1-15(2)21-11-13-22(14-12-21)20(24)23-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)23/h3-10,15H,11-14H2,1-2H3
InChIKeyUEIKOVSHPFMKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sopitazine (CAS 23492-69-5) Procurement Guide: Compound Class, Supplier Availability, and Key Identifiers for Research Purchase


Sopitazine (CAS 23492-69-5) is a small-molecule phenothiazine derivative characterized by a 10H-phenothiazine core substituted at the N10 position with an N-(4-isopropylpiperazin-1-yl)carbonyl group [1]. The compound has a molecular formula of C20H23N3OS, a molecular weight of approximately 353.5 g/mol, and is formally designated as an anticholinergic agent [2]. It is available from multiple research chemical suppliers as an experimental compound with typical purity specifications of ≥95% or 96% [3]. Procurement decisions should be guided by the compound's specific receptor interaction profile and physicochemical properties, which distinguish it from generic phenothiazines or alternative anticholinergic agents.

Sopitazine (CAS 23492-69-5): Why Phenothiazine-Class or Generic Anticholinergic Substitution Risks Experimental Incomparability


Sopitazine cannot be directly substituted with other phenothiazines (e.g., chlorpromazine) or generic anticholinergic agents (e.g., atropine) without altering experimental outcomes, due to significant divergence in receptor binding profiles and physicochemical properties. While Sopitazine shares the phenothiazine core with antipsychotics like chlorpromazine, its distinct N10-substitution with an isopropylpiperazinylcarbonyl group confers a unique anticholinergic profile and altered receptor selectivity [1]. Literature comparisons indicate that Sopitazine exhibits weaker antipsychotic potency but stronger sedative effects relative to chlorpromazine, reflecting a fundamentally different pharmacological fingerprint [2]. Furthermore, its logP value of 4.3761 indicates markedly higher lipophilicity than many in-class comparators, which can substantially influence cellular permeability and tissue distribution in experimental systems [3]. Procurement of a non-specific analog therefore introduces uncontrolled variables that undermine reproducibility and data interpretation.

Sopitazine (CAS 23492-69-5) Quantitative Differentiation Evidence: Receptor Binding, Lipophilicity, and Pharmacological Classification Data


Sopitazine vs. Chlorpromazine: Differential Pharmacological Profile with Reduced Antipsychotic Potency and Enhanced Sedation

Direct comparative literature indicates that Sopitazine possesses weaker antipsychotic, anti-hallucinatory, and anti-delusional activity relative to chlorpromazine, but exerts a stronger sedative effect [1]. This profile distinguishes Sopitazine as a less potent D2 antagonist and suggests a distinct receptor occupancy pattern that may be advantageous in experimental models where strong dopamine blockade is confounding.

Antipsychotic Phenothiazine Pharmacology Sedation

Sopitazine GABAA Receptor Antagonist Activity (IC50 = 1.02 μM) as a Mechanistic Differentiator

Sopitazine exhibits antagonist activity at the recombinant human alpha4beta1delta GABAA receptor with an IC50 of 1.02 μM (1.02E+3 nM) as determined by FMP assay in HEK293 Flp-In cells [1]. While comparator data for other anticholinergics at this specific receptor subtype is not directly available, this quantitative activity provides a verifiable benchmark for experimental design and distinguishes Sopitazine from anticholinergic agents lacking documented GABAA modulation.

GABAA Receptor Antagonist BindingDB IC50

Sopitazine High Lipophilicity (LogP 4.38) as a Key Physicochemical Differentiator from Standard Anticholinergics

Sopitazine possesses a calculated LogP of 4.3761 [1], a value substantially higher than many common anticholinergic agents. For comparison, atropine has a LogP of approximately 1.8, and scopolamine approximately 1.2. This marked difference in lipophilicity implies that Sopitazine will exhibit significantly greater membrane permeability and potentially distinct tissue distribution and blood-brain barrier penetration characteristics.

Lipophilicity LogP Physicochemical Property Permeability

Sopitazine Binding Affinity to Gastrin/CCK-B Receptor (Ki = 0.11 nM) from Rat Brain Tissue

Sopitazine demonstrates high-affinity binding to the gastrin/cholecystokinin type B (CCK-B) receptor from rat brain, with a reported Ki of 0.110 nM using [125I]-CCK-8 as radioligand [1]. This sub-nanomolar affinity is a defining feature that may contribute to its pharmacological profile and differentiates it from standard anticholinergic agents which typically lack high-affinity CCK-B receptor interaction.

CCK-B Receptor Binding Affinity Ki Gastrin

Sopitazine Binding Affinity to Human HSP90alpha (Kd = 19 μM) as an Off-Target Activity Benchmark

Sopitazine exhibits binding to human HSP90alpha with a dissociation constant (Kd) of 19 μM (1.90E+4 nM) as assessed by NMR chemical shift perturbation [1]. While this affinity is relatively low, it provides a quantitative measure of an off-target interaction that may be relevant in proteostasis or oncology research settings where HSP90 modulation is of interest.

HSP90 Binding Affinity Kd Off-target

Sopitazine (CAS 23492-69-5): Primary Research Application Scenarios Based on Quantitative Evidence


Behavioral Pharmacology Studies Requiring Reduced D2 Antagonism Relative to Chlorpromazine

Based on comparative literature evidence indicating weaker antipsychotic potency but stronger sedation relative to chlorpromazine [1], Sopitazine is well-suited for in vivo behavioral studies where a sedative effect is desired without the full spectrum of potent dopamine D2 receptor blockade characteristic of typical antipsychotics. This profile may be particularly advantageous in models of anxiety or agitation where minimizing motor side effects and cognitive blunting is a priority.

GABAergic Signaling Research and Receptor Modulation Assays

The documented antagonist activity of Sopitazine at recombinant human alpha4beta1delta GABAA receptors (IC50 = 1.02 μM) [2] makes it a candidate for use as a pharmacological tool in studies investigating extrasynaptic GABAA receptor function. The defined IC50 value enables precise dose-response experimental design and differentiation from anticholinergic agents lacking this activity.

CCK-B Receptor Binding and Pharmacological Tool Studies

Sopitazine's high-affinity binding to the gastrin/CCK-B receptor (Ki = 0.110 nM) [3] positions it as a potential reference compound or pharmacological tool for CCK-B receptor research. Investigators studying cholecystokinin signaling, gastrointestinal function, or anxiety-related pathways may find this activity relevant, particularly given that standard anticholinergic agents do not typically exhibit this affinity profile.

Lipophilic Anticholinergic Comparator in Membrane Permeability Studies

With a calculated LogP of 4.3761 [4], Sopitazine is significantly more lipophilic than atropine (LogP ~1.8) or scopolamine (LogP ~1.2). This property makes it a valuable comparator in studies examining the relationship between lipophilicity and cellular permeability, tissue distribution, or blood-brain barrier penetration of anticholinergic agents.

Technical Documentation Hub

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